
Praseodymium;tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium-tin compounds are a class of materials that combine the rare-earth element praseodymium with tin. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. Tin, on the other hand, is a post-transition metal with a wide range of applications in alloys and coatings. The combination of these two elements results in compounds with unique properties that are useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium-tin compounds can be synthesized using several methods, including solid-state reactions, mechanoactivation, and two-step processes. One common method involves the solid-state reaction of praseodymium oxide with tin oxide at high temperatures (1350-1500°C) to form praseodymium-tin oxides . Mechanoactivation involves the mechanical milling of praseodymium and tin oxides, followed by heat treatment to achieve the desired compound . The two-step process involves the suspension mixing of initial reagents, followed by heat treatment .
Industrial Production Methods: Industrial production of praseodymium-tin compounds often involves the reduction of praseodymium and tin oxides using reducing agents such as hydrogen or carbon. The reaction is carried out at high temperatures in a controlled atmosphere to prevent oxidation. The resulting praseodymium-tin alloy can be further processed to obtain specific compounds with desired properties .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, praseodymium in the compound can be oxidized to form praseodymium(III) oxide, while tin can be reduced to form tin(II) oxide . Substitution reactions can occur when praseodymium or tin atoms are replaced by other elements in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of praseodymium-tin compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur in the presence of oxygen at elevated temperatures, while reduction reactions can be carried out using hydrogen gas . Substitution reactions often require specific catalysts and reaction conditions to achieve the desired product .
Major Products Formed: The major products formed from the reactions of praseodymium-tin compounds include praseodymium oxides, tin oxides, and various mixed oxides. These products have applications in catalysis, electronics, and materials science .
Applications De Recherche Scientifique
Praseodymium-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, praseodymium-tin compounds are investigated for their potential use in imaging and therapeutic applications . In industry, these compounds are used in the production of high-strength alloys, coatings, and electronic components .
Mécanisme D'action
The mechanism of action of praseodymium-tin compounds depends on their specific application. In catalysis, the compounds act as active sites for the adsorption and activation of reactants, facilitating chemical reactions . In imaging and therapeutic applications, praseodymium-tin compounds interact with biological molecules and tissues, providing contrast or therapeutic effects . The molecular targets and pathways involved in these interactions are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Praseodymium-tin compounds can be compared with other rare-earth metal-tin compounds, such as neodymium-tin and samarium-tin compounds. While all these compounds share similar properties due to the presence of rare-earth elements, praseodymium-tin compounds are unique in their magnetic and optical properties . Neodymium-tin compounds are known for their strong magnetic properties, while samarium-tin compounds are used in high-temperature applications . The specific properties of praseodymium-tin compounds make them suitable for applications where a combination of magnetic, electrical, and optical properties is required .
Propriétés
Formule moléculaire |
PrSn |
|---|---|
Poids moléculaire |
259.62 g/mol |
Nom IUPAC |
praseodymium;tin |
InChI |
InChI=1S/Pr.Sn |
Clé InChI |
CKRUJCWIODVFKQ-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
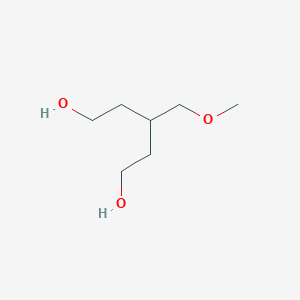
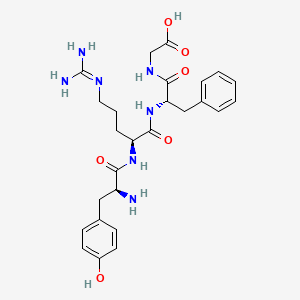
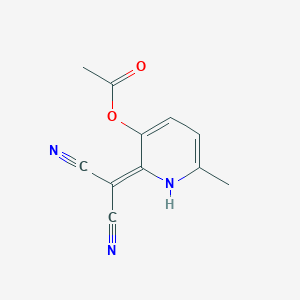
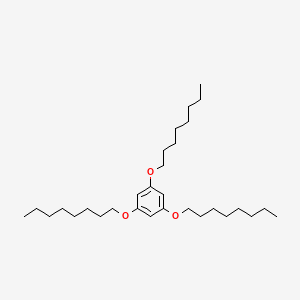
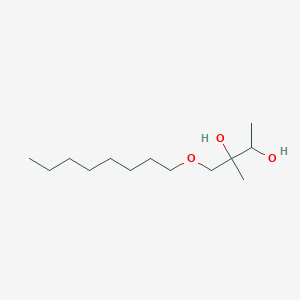
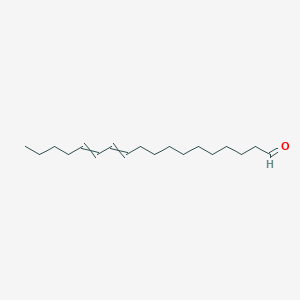
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
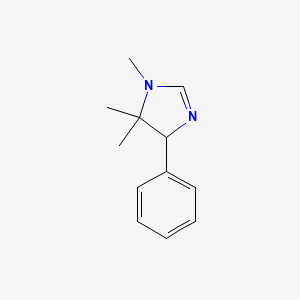
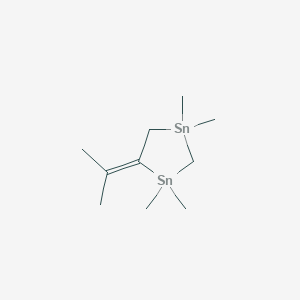

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
